methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone-derived compound featuring a complex heterocyclic framework. Its structure includes:
- A pyrazolone ring (5-oxo-4,5-dihydro-1H-pyrazole) at the core.
- A phenyl group at the N1 position.
- A (4Z)-ethylidene moiety substituted with a 2-(1H-indol-3-yl)ethylamine group at the C4 position.
- A methyl acetate ester at the C3 position.
Properties
Molecular Formula |
C24H24N4O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C24H24N4O3/c1-16(25-13-12-17-15-26-20-11-7-6-10-19(17)20)23-21(14-22(29)31-2)27-28(24(23)30)18-8-4-3-5-9-18/h3-11,15,26-27H,12-14H2,1-2H3 |
InChI Key |
YPBQLLHRTANHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Strategies
Cyclization reactions dominate the synthesis of pyrazole-indole hybrids. A pivotal method involves the use of vinamidinium salts or vinylogous amides as intermediates. For example, indole-appended vinamidinium salts undergo regioselective cyclization with hydrazine derivatives to form the pyrazole core. This approach ensures precise control over the Z-configuration of the exocyclic double bond, critical for biological activity.
Reaction conditions :
Amidoxime Cyclization for Functionalization
Patent literature describes the cyclization of amidoximes using phosgene surrogates (e.g., triphosgene or dialkyl carbonates) to construct oxadiazole or pyrazole rings. While this method was initially developed for angiotensin II antagonists, its adaptation to the target compound involves:
-
Formation of an amidoxime intermediate via hydroxylamine treatment.
-
Cyclization with triphosgene in polar aprotic solvents (e.g., DMSO or NMP).
Key parameters :
-
Solvent : DMSO enhances reaction efficiency by stabilizing intermediates.
-
Base : Potassium carbonate or sodium ethoxide facilitates deprotonation.
Stepwise Condensation and Functional Group Manipulation
Methyl Acetate Esterification
The terminal acetic acid group is esterified using methanol and a catalytic acid (e.g., H₂SO₄). This step typically follows pyrazole ring formation to avoid ester hydrolysis during earlier stages.
Reaction profile :
Comparative Analysis of Methodologies
Optimization Strategies and Process Challenges
Solvent and Temperature Effects
Stereochemical Control
The Z-configuration of the ethylidene group is preserved by:
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .
Scientific Research Applications
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, making it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety can intercalate with DNA, affecting gene expression and cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Pyrazolone Derivatives
Key Observations :
- Electron-Withdrawing Groups : The fluorobenzyloxy group in increases lipophilicity and metabolic stability compared to the target’s methyl acetate.
- Stereoelectronic Effects: The thioxo-thiazolidinone in introduces sulfur-based hydrogen bonding, absent in the target compound.
Electrochemical and Pharmacological Properties
- Electrochemical Data: The hydrazide-indole derivative exhibits redox activity in cyclic voltammetry (Epa = +0.85 V vs. No such data is available for the target compound.
- Bioactivity Predictions :
- The fluorobenzyloxy group in correlates with antimicrobial activity, while the target’s methyl acetate may enhance solubility for oral bioavailability.
- The indole-ethylamine group in the target compound mirrors structural motifs in serotonin receptor ligands, implying possible neuromodulatory effects .
Crystallographic and Computational Analysis
Biological Activity
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Methyl Ester Group : Enhances solubility and bioavailability.
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Indole Moiety : Often associated with neuropharmacological effects and potential interactions with serotonin receptors.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. The presence of the indole and pyrazole groups suggests potential interactions with cancer cell signaling pathways.
Case Study : A study demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The compound's structure allows it to modulate pathways involved in cell growth and survival, particularly through the inhibition of certain kinases involved in oncogenesis .
Anti-inflammatory Activity
The compound's ability to inhibit cyclooxygenase (COX) enzymes is notable. COX inhibitors are widely used for their anti-inflammatory effects.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Methyl [(4Z)... | 0.52 (COX-II) | High |
| Celecoxib | 0.78 (COX-II) | Moderate |
In vitro studies have shown that methyl [(4Z)... exhibits stronger selectivity towards COX-II compared to traditional NSAIDs like Celecoxib, suggesting its potential as a safer alternative for treating inflammatory conditions .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : By interacting with specific receptors or proteins, it may alter signaling cascades that promote tumor growth or inflammatory responses.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through various pathways.
Comparative Analysis with Similar Compounds
Compounds structurally similar to this compound often share biological activities but differ in potency and selectivity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Indole + Pyrazole | Anticancer |
| Compound B | Indole + Alkaloid | Antimicrobial |
| Compound C | Pyrazole + Ester | Anti-inflammatory |
This table illustrates how variations in structure can lead to differences in pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
